Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895735
InChI: InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-10-11-21-16(13-18)6-8-17-9-7-16/h1-5,17H,6-13H2
SMILES:
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

CAS No.:

Cat. No.: VC15895735

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate -

Specification

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Standard InChI InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-10-11-21-16(13-18)6-8-17-9-7-16/h1-5,17H,6-13H2
Standard InChI Key LHLLVARGJVCPIV-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CN(CCO2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate belongs to the class of spirocyclic heterocycles, which are defined by two rings sharing a single atom. The compound’s systematic name reflects its benzyl ester group attached to a 1-oxa-4,9-diazaspiro[5.5]undecane backbone. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₃
Molecular Weight290.36 g/mol
CAS Number2102409-64-1
Purity≥97%
SynonymsALA-B631646-10g, AMY35156

The spirocyclic core consists of a six-membered oxazane ring fused to a five-membered diazepane ring, creating a rigid three-dimensional structure. This rigidity influences its reactivity and binding affinity in biological systems . The benzyl ester moiety enhances solubility in organic solvents, facilitating its use in synthetic applications.

Compound NameMolecular FormulaMolecular WeightKey Differences
1,8-Diaza-spiro[4.5]decane-8-carboxylateC₁₆H₂₂N₂O₂274.36 g/molSmaller spiro system (4.5 vs. 5.5)
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-oneC₁₅H₂₀N₂O₂260.33 g/molKetone group replaces ester

These analogues highlight how minor structural modifications impact molecular weight and functional group reactivity .

Applications in Medicinal Chemistry

The compound’s versatility as a building block is evident in its use for:

  • Peptidomimetics: The rigid spiro structure mimics peptide turn motifs, enabling the design of protease-resistant analogs .

  • Kinase Inhibitors: Structural analogues have been explored as ATP-competitive inhibitors due to their ability to occupy hydrophobic binding pockets .

  • Anticancer Agents: Spirocyclic frameworks are known to intercalate DNA or inhibit topoisomerases, though specific studies on this compound are pending .

Challenges and Future Directions

Current limitations include the scarcity of in vivo data and scalable synthesis methods. Future research should prioritize:

  • Optimized Synthetic Routes: Developing one-pot methodologies akin to spiro-isobenzofuran synthesis could reduce step counts .

  • Targeted Biological Screening: Evaluating inhibitory effects on cancer-associated kinases or antimicrobial targets like DNA gyrase.

  • Formulation Studies: Assessing stability in physiological matrices and compatibility with drug delivery systems.

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